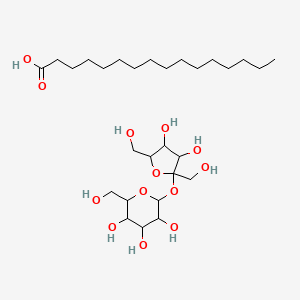

Palmitic acid sucrose monoester

Description

Contextualization within Sucrose (B13894) Ester Chemistry

Sucrose esters are a group of surfactants synthesized from the reaction of sucrose and fatty acids. wikipedia.org The properties of a sucrose ester can be adjusted by altering the length of the fatty acid chain, the number of ester groups, and the degree of unsaturation in the fatty acid chains. dss.go.th This versatility allows for the creation of sucrose esters with HLB values ranging from 1 to 16, enabling their use as either water-in-oil or oil-in-water emulsifiers. wikipedia.org Palmitic acid sucrose monoester, specifically, is formed from sucrose and palmitic acid, a common 16-carbon saturated fatty acid. wikipedia.org

Scope and Significance in Academic Inquiry

This compound and other sucrose esters are subjects of significant academic and industrial research due to their "green" characteristics, being non-toxic, biodegradable, and derived from renewable resources. nih.gov Their excellent emulsifying properties and biological activities, including antimicrobial and insecticidal effects, have led to their use in the food, cosmetics, and pharmaceutical industries. nih.govnih.gov Research has focused on improving synthesis methods to achieve higher yields and purity, as well as exploring their various applications in fields like drug delivery and material science. nih.govresearchgate.net

Propriétés

Numéro CAS |

26446-38-8 |

|---|---|

Formule moléculaire |

C28H52O12 |

Poids moléculaire |

580.7 g/mol |

Nom IUPAC |

[3,4-dihydroxy-5-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-23(33)26(36)28(18-30,39-20)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3 |

Clé InChI |

DZPKXFNXNJJENH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Process Optimization for Palmitic Acid Sucrose Monoester

Chemical Synthesis Routes

The primary method for synthesizing sucrose (B13894) esters, including palmitic acid sucrose monoester, is through transesterification. researchgate.net This process involves the reaction of sucrose with a fatty acid derivative, typically a fatty acid methyl ester or vinyl ester, in the presence of a catalyst. redalyc.orgfao.org

Transesterification Pathways

Transesterification offers several advantages over direct esterification, such as avoiding the formation of water, which can lead to undesirable side reactions, and operating in less corrosive conditions. redalyc.org

The synthesis of this compound can be performed through both direct (solvent-free) and solvent-assisted transesterification.

Solvent-assisted techniques often employ solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the reactants, facilitating a homogeneous reaction. wikipedia.orgsci-hub.se The use of DMSO is often preferred as it is considered less hazardous than DMF. wikipedia.org These processes typically involve reacting sucrose with a fatty acid methyl ester or vinyl ester under basic conditions. wikipedia.orgfao.org For instance, a common method involves dissolving sucrose in DMSO with a base catalyst, followed by the addition of the acyl donor. google.com The reaction can be driven to completion by removing the byproduct, such as methanol (B129727) or acetaldehyde, under vacuum. wikipedia.orggoogle.com

Solvent-free or "melt" processes are an alternative that avoids the use of organic solvents. wikipedia.org In this approach, molten sucrose is reacted directly with a fatty acid ester, such as a methyl ester or triglyceride, in the presence of a basic catalyst like potassium carbonate. wikipedia.org However, this method requires high temperatures (170-190 °C), which can lead to the degradation of sucrose. wikipedia.org To circumvent this, a modified solvent-free method involves dissolving sucrose and a fatty acid soap in water, followed by the addition of the fatty acid ester and a catalyst. The water is then removed under reduced pressure to form a molten mixture where the transesterification occurs at a lower temperature range of 110-175 °C. wikipedia.org Another approach to solvent-free synthesis involves the use of emulsifiers to improve the miscibility of the solid sucrose and liquid fatty acid derivative. assemblingsugars.fr

The choice of catalyst is crucial in the transesterification process. Alkaline catalysts are generally preferred as they lead to faster reaction rates compared to their acidic counterparts. aau.dk

Disodium (B8443419) hydrogen phosphate (B84403) has been effectively used as a base catalyst in the synthesis of sucrose monoesters. researchgate.net Research has shown that the transesterification of sucrose with vinyl palmitate in DMSO using disodium hydrogen phosphate as a catalyst can achieve high yields of over 85% for the monoester. researchgate.net This process can be carried out under mild conditions (40°C and atmospheric pressure), resulting in a high percentage of monoesters (≥90%) in the final product. researchgate.net

Sintered sodium hydroxide (B78521) is another example of a base catalyst used in these reactions. The use of strong bases like sodium hydroxide and potassium hydroxide can significantly accelerate the reaction. google.com Other common basic catalysts include potassium carbonate and sodium methoxide. wikipedia.orggoogle.com The selection of the catalyst can influence not only the reaction rate but also the product distribution. For example, using potassium carbonate in a solvent-free reaction of sucrose and methyl palmitate can yield a product with a high monoester content. redalyc.org

The acyl donor plays a significant role in the efficiency and selectivity of the transesterification reaction.

Vinyl esters , such as vinyl palmitate, are highly effective acylating agents. researchgate.netnih.gov The transesterification reaction with vinyl esters is often irreversible because the byproduct, acetaldehyde, is volatile and can be easily removed, driving the reaction forward. google.com This allows for high conversion rates and yields of the desired sucrose monoester under mild conditions. researchgate.net Syntheses using vinyl esters have been reported to produce a high percentage of monoesters (≥90%). fao.orgresearchgate.net

Methyl esters of fatty acids , like methyl palmitate, are also widely used as acyl donors. wikipedia.orgredalyc.org These are typically derived from triglycerides. researchgate.net The transesterification with methyl esters is a reversible reaction, and the removal of the methanol byproduct is necessary to shift the equilibrium towards the product side. wikipedia.org While effective, reactions with methyl esters may require higher temperatures or longer reaction times compared to those with vinyl esters. wikipedia.orggoogle.com The final product of these reactions is often a mixture of mono-, di-, and higher esters. researchgate.net

| Acyl Donor | Typical Byproduct | Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Vinyl Palmitate | Acetaldehyde | Mild (e.g., 40°C, atmospheric pressure) | High yields, high monoester selectivity, irreversible reaction | May be more expensive than methyl esters | google.comresearchgate.net |

| Methyl Palmitate | Methanol | Higher temperatures, vacuum required | Readily available from triglycerides | Reversible reaction, may result in a mixture of esters | wikipedia.orgredalyc.org |

Regioselective Acylation Strategies

Sucrose has eight hydroxyl groups with varying reactivity, making the control of the esterification position a significant challenge. researchgate.net Regioselective acylation aims to selectively acylate a specific hydroxyl group to produce a particular isomer of the sucrose monoester.

The primary hydroxyl groups at positions 6 and 6' are generally more reactive than the secondary hydroxyl groups. However, under certain conditions, acylation at other positions can be favored.

2-O-acylsucrose: In some base-catalyzed syntheses using vinyl esters in DMSO, the major product has been identified as 2-O-acylsucrose, constituting over 60% of the monoester fraction. researchgate.net This indicates a preference for acylation at this secondary hydroxyl group under these specific reaction conditions.

6-O-acylsucrose: The 6-position is often a primary target for regioselective synthesis. Enzymatic synthesis using lipases has shown high selectivity for the 6-position. nih.gov For example, the use of lipase (B570770) from Humicola lanuginosa in a two-solvent system of 2-methyl-2-butanol (B152257) and DMSO with vinyl palmitate as the acyl donor resulted in the synthesis of 6-O-palmitoylsucrose. nih.gov Chemical methods, such as a modified Mitsunobu reaction, have also been successfully employed to synthesize 6-O-sucrose monoesters with high yields. nih.gov

6'-O-acylsucrose: The 6'-position can also be selectively acylated. Studies have identified 6'-O-palmitoyl sucrose as a product in transesterification reactions, distinguishable from the 6-O isomer by analytical methods like HPLC. researchgate.net

| Isomer | Synthetic Method | Key Reagents/Catalysts | Solvent System | Observed Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| 2-O-palmitoyl sucrose | Base-catalyzed transesterification | Disodium hydrogen phosphate, Vinyl palmitate | DMSO | Major product (≥60% of monoester fraction) | researchgate.net |

| 6-O-palmitoyl sucrose | Enzymatic transesterification | Lipase from Humicola lanuginosa, Vinyl palmitate | 2-methyl-2-butanol/DMSO | 80% conversion to monoester | nih.gov |

| 6-O-palmitoyl sucrose | Modified Mitsunobu reaction | - | - | High yields | nih.gov |

| 6'-O-palmitoyl sucrose | Transesterification | Vinyl palmitate | 2-methyl-2-butanol/[Bmim][OAc] | Identified as a product alongside the 6-O isomer | researchgate.net |

"Solvent-Free" and Green Chemistry Approaches in Synthesis

The pursuit of greener and more cost-effective synthesis of sucrose esters has led to the exploration of "solvent-free" reaction systems. Traditional methods often rely on solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which, while effective at solubilizing the disparate reactants (hydrophilic sucrose and hydrophobic fatty acids), pose environmental and safety concerns. wikipedia.orgresearchgate.net

A significant challenge in solvent-free synthesis is overcoming the poor miscibility and reactivity of solid sucrose with liquid fatty acid derivatives. assemblingsugars.fr This often results in low yields of the desired monoesters and a higher proportion of undesirable polyesters. assemblingsugars.fr To address this, researchers have investigated the use of contacting agents or emulsifiers to create a homogeneous reaction mixture. One promising approach involves the addition of a divalent metal fatty acid alkanoate, such as magnesium or zinc stearate, to the sucrose, fatty acid ester, and base catalyst mixture. assemblingsugars.fr This creates a molten, homogeneous paste at elevated temperatures (e.g., 125°C), allowing the reaction to proceed with kinetics similar to those observed in solvent-based systems, favoring the formation of sucrose monoesters. assemblingsugars.fr

Studies have evaluated various emulsifiers, including potassium palmitate and glycerol (B35011) monostearate, in the solvent-free transesterification of sucrose with methyl palmitate. redalyc.orgresearchgate.net The choice of emulsifier and reaction conditions, such as temperature, significantly impacts conversion rates and the degree of esterification. redalyc.orgresearchgate.net For instance, while higher temperatures can accelerate the reaction, they may also lead to sucrose decomposition and the formation of colored byproducts. researchgate.net Research indicates that using potassium palmitate as a contacting agent can lead to higher productivity and greater selectivity for monoesters. researchgate.net

These solvent-free methods aim to reduce waste, eliminate hazardous solvents, and simplify downstream processing, aligning with the principles of green chemistry. researchgate.netassemblingsugars.fr However, challenges remain in optimizing these processes to achieve high yields and purity of the target monoester without the need for extensive purification steps. assemblingsugars.fr

Enzymatic Synthesis Routes

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods for producing this compound. koreascience.kre3s-conferences.org Lipases are the most commonly employed biocatalysts for this purpose, offering remarkable regioselectivity and operating under milder reaction conditions, which minimizes byproduct formation and energy consumption. koreascience.krcore.ac.uk

Biocatalyst Selection and Engineering (e.g., Lipases from Candida antarctica, Candida rugosa, Thermomyces lanuginosus)

The selection of the lipase is a critical factor that dictates the efficiency and regioselectivity of the synthesis. Lipases from different microbial sources exhibit distinct specificities and stabilities.

Candida antarctica lipase B (CALB) , often immobilized and known commercially as Novozym 435, is one of the most widely used and effective biocatalysts for sucrose ester synthesis. core.ac.uknih.govnih.gov CALB is known for its high activity and stability in organic solvents. nih.govpan.olsztyn.pl It can catalyze the esterification of various carbohydrates, although its activity can vary depending on the sugar substrate. nih.gov For instance, while it shows high activity with glucose and fructose, its effectiveness with sucrose has been a subject of varied reports. nih.gov Some studies have successfully used CALB for the synthesis of sucrose palmitate, achieving high conversion rates. e3s-conferences.org

Candida rugosa lipase (CRL) has also been investigated for the synthesis of sucrose esters. nih.govnih.govaip.org Lipases from C. rugosa possess a characteristic tunnel-like active site. nih.gov CRL has been successfully used in the enzymatic esterification of sucrose with palm oil fatty acids in n-hexane. aip.orgui.ac.id The conversion efficiency can be influenced by the molar ratio of the reactants. aip.org

Thermomyces lanuginosus lipase (TLL) , available in both free and immobilized forms (e.g., Lipozyme TL IM), is another key enzyme in this field. koreascience.krcore.ac.uknih.gov TLL has demonstrated high regioselectivity, primarily catalyzing the acylation at the 6-hydroxyl group of sucrose to produce 6-O-acylsucrose. koreascience.krcore.ac.uk This selectivity is advantageous for producing specific monoester isomers. Immobilized TLL has shown excellent reusability, retaining a significant portion of its activity over multiple reaction cycles. koreascience.krcore.ac.uk

The table below summarizes the characteristics of these key lipases in the context of sucrose ester synthesis.

| Biocatalyst | Source Organism | Common Form | Key Characteristics in Sucrose Ester Synthesis |

| CALB | Candida antarctica | Immobilized (Novozym 435) | High activity and stability in organic media, widely used for various sugar esters. nih.govpan.olsztyn.pl |

| CRL | Candida rugosa | Free or Immobilized | Possesses a tunnel-like active site, effective in organic solvents like n-hexane. nih.govaip.org |

| TLL | Thermomyces lanuginosus | Free or Immobilized (Lipozyme TL IM) | High regioselectivity for the 6-OH position of sucrose, good reusability. koreascience.krcore.ac.uk |

Reaction Media Optimization

The choice of reaction medium is crucial for enzymatic synthesis, as it must solubilize both the polar sucrose and the nonpolar fatty acid while maintaining the enzyme's activity.

The poor solubility of sucrose in most organic solvents that are compatible with lipases presents a significant hurdle. To overcome this, solvent engineering has become a key area of research. A widely adopted strategy involves the use of binary solvent systems. A mixture of a tertiary alcohol, such as 2-methyl-2-butanol (tert-amyl alcohol), and a polar aprotic solvent, like dimethyl sulfoxide (DMSO) , has proven effective. core.ac.ukresearchgate.net

2-methyl-2-butanol serves as the bulk solvent, while a small amount of DMSO (typically up to 20%) is added to enhance the solubility of sucrose. core.ac.ukresearchgate.net This approach represents a compromise between dissolving the sugar and preserving the enzyme's catalytic function, as high concentrations of DMSO can be detrimental to lipase activity. core.ac.uknih.gov The optimization of the solvent ratio is critical; for example, a 4:1 (v/v) mixture of 2-methyl-2-butanol to DMSO has been identified as optimal for the synthesis of sucrose monoesters using T. lanuginosus lipase. core.ac.uk Research has shown that in such a system, a sucrose conversion of 70% to 6-O-lauroylsucrose can be achieved in 24 hours. researchgate.net This methodology has also been successfully applied to the synthesis of 6-O-palmitoylsucrose. researchgate.net

In the quest for greener and more efficient reaction media, ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternatives to conventional organic solvents. researchgate.netrsc.org ILs, which are salts with low melting points, can exhibit excellent solvating power for carbohydrates. rsc.orgresearchgate.net

Specifically, imidazolium-based ionic liquids with basic anions, such as dicyanamide (B8802431) or acetate (B1210297), have been shown to act as dual-function catalyst-solvents for the esterification of sucrose with fatty acids. bohrium.comelsevierpure.com The imidazolium (B1220033) cation aids in solubilizing sucrose, while the basic anion facilitates the esterification reaction. bohrium.comelsevierpure.com The efficiency of these systems can be further enhanced by the addition of a co-solvent like 2-methyl-2-butanol. bohrium.comelsevierpure.com Optimized synthesis using vinyl palmitate in an ionic liquid medium has yielded quantitative conversion to sucrose esters, with the 6-O-monoacyl product being predominant (around 70%). bohrium.com

Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, are also being explored as they share many of the favorable properties of ILs but are often cheaper and more biodegradable. rsc.org Both ILs and DESs offer the potential for enhanced reaction rates, improved regioselectivity, and greener processing in the enzymatic synthesis of this compound. researchgate.netrsc.org

Reaction Kinetics and Mechanistic Studies (e.g., "Bi-Bi Ping-Pong" Transesterification)

Understanding the kinetics and mechanism of the enzymatic reaction is fundamental for process optimization. The lipase-catalyzed transesterification for the synthesis of sucrose esters is widely accepted to follow a "Bi-Bi Ping-Pong" mechanism . researchgate.net

This two-substrate, two-product mechanism involves a series of steps:

The lipase binds with the first substrate, the acyl donor (e.g., vinyl palmitate).

An acyl-enzyme intermediate is formed, and the first product (e.g., vinyl alcohol) is released.

The second substrate, the acyl acceptor (sucrose), then binds to the acyl-enzyme intermediate.

A nucleophilic attack by a hydroxyl group of sucrose on the acyl-enzyme complex occurs.

The final product, the sucrose monoester, is formed and released, regenerating the free enzyme.

The rate of this reaction can be described by complex rate laws that account for the concentrations of both substrates. nih.gov Kinetic studies are essential for determining optimal reaction conditions, such as substrate molar ratios, enzyme loading, and temperature, to maximize the yield of the desired monoester and minimize reaction time. For example, studies have shown that the initial rate of monoester formation is fast, but as the reaction progresses, the formation of diesters can occur, especially with lipases like CALB that may acylate multiple hydroxyl groups. core.ac.uk In contrast, the high regioselectivity of T. lanuginosus lipase for the 6-OH position simplifies the product profile, primarily yielding the 6-O-monoester. core.ac.uk

Process Intensification and Scale-Up Research

The transition from laboratory-scale synthesis to industrial production of this compound necessitates significant research into process intensification and scale-up. The primary goals are to enhance reaction efficiency, increase volumetric productivity, and ensure economic viability while maintaining high product quality and selectivity for the desired monoester.

A key strategy for process intensification is the development of continuous production systems. A continuous process for synthesizing sucrose fatty acid esters has been developed that operates under substantially solvent-free conditions using a stationary transesterification catalyst. google.com This method allows for the separation and recycling of unreacted sucrose and fatty acid esters, yielding individual products of mono-, di-, tri-, and polyesters. google.com Another approach involves continuous production in a column reactor packed with a strongly basic anion-exchange resin, which serves as a heterogeneous catalyst. elsevierpure.com This system has demonstrated the ability to produce medium-chain fatty acid sugar esters in high yields with short residence times under mild conditions (60°C and atmospheric pressure). elsevierpure.com

Solvent-free reaction systems are another major area of focus for intensification, as they improve productivity and reduce the environmental impact and cost associated with solvent separation. redalyc.org Research has shown that using sucrose palmitate itself as an emulsifier in a solvent-free transesterification of methyl palmitate and sucrose can achieve productivities similar to those obtained with solvent-based systems. redalyc.org The reaction rate in these heterogeneous systems is influenced by temperature and emulsifier concentration, often exhibiting a sigmoidal concentration profile with an initial lag period. redalyc.org

The use of ionic liquids has also been explored to intensify the synthesis process. The ionic liquid 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) has been shown to effectively dissolve sucrose and catalyze the transesterification from vinyl palmitate. researchgate.net This method can achieve high sucrose conversion (93%) and good monoester selectivity (~75%) with high product concentration (≥ 110 g/L) and productivity (≥ 1.5 g/L·h). researchgate.net

Optimizing reaction parameters is crucial for scaling up. Studies have investigated the effect of substrate loading on productivity. Increasing the concentration of sucrose and the acyl donor (like vinyl palmitate or methyl palmitate) can enhance the final product yield. researchgate.net However, this can also decrease sucrose solubility, affecting the reaction rate. researchgate.net A balance must be struck to maximize volumetric productivity. For instance, under optimized conditions (15% DMSO, 0.1 mol/L sucrose, 0.3 mol/L vinyl palmitate), a maximum of 45 g/L of sucrose palmitate was obtained. researchgate.net

The table below summarizes findings from various process intensification studies for sucrose ester synthesis.

| Method | Key Parameters | Productivity/Yield | Monoester Selectivity | Source(s) |

| Solvent-Free Transesterification | Emulsifier: Sucrose Palmitate (5-15 wt%); Temp: 100-140°C | 2.3 to 84.4 g SE/h·kg | High selectivity to monoesters | redalyc.org |

| Ionic Liquid ([Bmim][OAc]) Driven Synthesis | Solvent: 2M2B with ≥20% [Bmim][OAc]; Substrates: Vinyl Palmitate, Sucrose; Temp: 60°C | ≥ 1.5 g/L·h; 93% sucrose conversion | ~75% monoester | researchgate.net |

| Enzymatic Synthesis in Solvent Mixtures | Substrates: Vinyl Palmitate, Sucrose; Solvent: 2M2B/DMSO; Enzyme: Novozym 435 | Max. 45 g/L sucrose palmitate in 120 h | Affected by DMSO percentage | researchgate.net |

| Continuous Production with Ion-Exchange Resin | Catalyst: Anion-exchange resin; Temp: 60°C | ~60% yield with 8 min residence time | Not specified | elsevierpure.com |

Enzyme Stability and Reutilization

The enzymatic synthesis of this compound offers high selectivity under mild conditions, making enzyme stability and reusability paramount for cost-effective industrial application. Lipases are the most commonly used enzymes for this purpose, with immobilized preparations like Novozym 435 (from Candida antarctica lipase B) and Lipozyme TL IM (from Thermomyces lanuginosus) being popular choices due to their high activity and stability in non-conventional media. core.ac.uknih.govresearchgate.net

Enzyme Stability:

The stability of lipases is influenced by several factors, including temperature, reaction medium (solvents), and reaction time.

Temperature: Lipases generally show good thermostability. For instance, in the synthesis of starch palmitate, lipase activity increased from 50°C to 60°C, with higher temperatures leading to a significant decrease in conversion, indicating the enzyme's thermal limit. nih.gov In one study on sucrose ester synthesis, an optimal yield was achieved at a reaction time of 10 hours, with longer times potentially leading to enzyme exhaustion. e3s-conferences.orge3s-conferences.org

Solvents: The choice of solvent is critical. A mixture of a tertiary alcohol like 2-methyl-2-butanol (2M2B) and a polar solvent such as dimethyl sulfoxide (DMSO) is often used to balance enzyme activity and sucrose solubility. core.ac.uk However, the concentration of the polar solvent can affect enzyme performance and product selectivity. High concentrations of DMSO can decrease biocatalyst activity. nih.gov In some cases, ionic liquids have been used, but their tendency to denature enzymes can be a significant drawback. researchgate.net

Reaction Time: The optimal reaction time depends on the specific enzyme and reaction conditions. One study found that ester conversion increased significantly within the first 4 hours of reaction, with no major changes observed afterward, suggesting an optimal reaction window to maximize efficiency and minimize potential enzyme denaturation over extended periods. nih.gov Another investigation determined an optimal time of 10 hours for the synthesis of sucrose esters using Candida antarctica lipase. e3s-conferences.orge3s-conferences.org

The table below presents data on the influence of reaction conditions on enzyme performance in sugar ester synthesis.

| Enzyme | Substrates | Reaction Conditions | Key Finding | Source(s) |

| Novozym 435 | Trehalose, Palmitic Acid | Temp: 60°C; Time: 4 h; Enzyme Load: 15% (w/w) | Best conversion (35%) achieved under these conditions. | nih.gov |

| Candida antarctica Lipase | Methyl Ester, Sucrose | Temp: 30°C; Time: 10 h; Enzyme Ratio: 0.4% (w/w) | Optimal conditions for a 90.45% yield of sucrose ester. | e3s-conferences.orge3s-conferences.org |

| Candida rugosa Lipase | Sucrose, Palm Oil Fatty Acids | Temp: 30°C; Time: 12 h | Optimal temperature and time for esterification. | ui.ac.id |

| Lipase from T. lanuginosus | Sucrose, Vinyl Laurate | Solvent: 2M2B/DMSO | Formation of fatty acid by-product was negligible. | core.ac.uk |

Enzyme Reutilization:

Immobilization is a key strategy to enhance enzyme stability and enable its recovery and reuse, which is crucial for reducing production costs. nih.gov Lipases can be immobilized on various supports, such as silica (B1680970) granules. core.ac.uk The reuse of silica-granulated lipase from T. lanuginosus has been studied to characterize its potential applicability in industrial processes. core.ac.uk

In continuous production systems using heterogeneous catalysts, such as an ion-exchange resin, catalyst deactivation over time is a concern. Research has shown that while the resin's activity gradually decreases during continuous production, its regeneration is possible, allowing for repeated use. elsevierpure.com This demonstrates the potential for developing robust, long-term continuous processes for sucrose ester synthesis. The ability to effectively reuse the biocatalyst multiple times without significant loss of activity is a critical determinant of the economic feasibility of the enzymatic production of this compound.

Structural Elucidation and Purity Assessment in Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in separating and quantifying sucrose (B13894) palmitate monoester from complex mixtures that often include di- and higher esters, as well as unreacted starting materials like sucrose and free fatty acids.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sucrose esters. fao.orgcore.ac.uk It allows for the separation of mono-, di-, and triesters, providing detailed compositional information. nih.gov For instance, HPLC can be used to determine the monoester content in commercial sucrose palmitate products. fao.org A typical HPLC setup for this purpose might employ a reversed-phase column (like C18) and a detector such as a refractive index detector (RID), evaporative light scattering detector (ELSD), or a charged aerosol detector (CAD). nih.gov The mobile phase often consists of a gradient of solvents like methanol (B129727) and a lithium chloride solution. fao.org

Thin-Layer Chromatography (TLC) offers a simpler, yet effective, method for the qualitative and semi-quantitative analysis of sucrose esters. nih.govresearchgate.net It can readily separate monoesters from higher esters. nih.gov A common mobile phase for TLC analysis of sucrose esters is a mixture of toluene, ethyl acetate (B1210297), methanol, and water. nih.gov After development, the spots can be visualized using reagents like urea-phosphoric acid-n-butanol, which results in colored spots. nih.gov For sucrose monoester, a typical Rf value is around 0.16, while higher esters have Rf values ranging from 0.38 to 0.93. nih.gov

Gas Chromatography (GC) is another powerful tool, particularly for quantifying the fatty acid composition of sucrose esters after derivatization. nih.govoup.comresearchgate.net To make the non-volatile sucrose esters suitable for GC analysis, they are often acetylated or silylated. oup.comtandfonline.com GC coupled with a flame ionization detector (FID) can be used for the quantitative determination of sucrose mono- and diesters. nih.govresearchgate.net This method can achieve limits of detection and quantification for monoesters as low as 2.9 and 5.7 µg/ml, respectively. nih.govresearchgate.net High-temperature GC is also employed for the direct analysis of these high molecular weight compounds. capes.gov.br

Table 1: Comparison of Chromatographic Techniques for Palmitic Acid Sucrose Monoester Analysis

| Technique | Principle | Typical Application | Key Findings/Parameters |

| HPLC | Differential partitioning between a stationary phase and a liquid mobile phase. | Quantification of mono-, di-, and higher ester content. fao.orgnih.gov | Can separate isomers and determine the ratio of different ester forms. core.ac.uk |

| TLC | Separation based on differential migration on a stationary phase layer. | Rapid qualitative analysis and purity checks. nih.govresearchgate.net | Rf value for monoester ~0.16; higher esters 0.38-0.93. nih.gov |

| GC | Separation of volatile compounds in a gaseous mobile phase. | Fatty acid profile determination and quantification of esters after derivatization. nih.govoup.comresearchgate.net | LOD for monoesters ~2.9 µg/ml. nih.govresearchgate.net |

Spectroscopic Characterization Methods

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailed structural elucidation. Both ¹H and ¹³C NMR are used to confirm the esterification of sucrose and to identify the position of the palmitoyl (B13399708) group on the sucrose molecule. researchgate.netresearchgate.net The ¹H NMR spectrum of sucrose itself shows characteristic signals for its protons. hmdb.ca In the spectrum of sucrose palmitate, additional signals corresponding to the methylene (B1212753) groups of the fatty acid chain appear, typically in the range of 1.201-1.226 ppm. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of sucrose palmitate shows a characteristic ester carbonyl (C=O) stretching vibration band around 1734 cm⁻¹. researchgate.net This peak is absent in the spectrum of pure sucrose. umn.eduresearchgate.net The broad peak corresponding to O-H stretching of the hydroxyl groups in sucrose (around 3300-3500 cm⁻¹) is also present in the monoester, but its intensity may be altered. researchgate.net

Mass Spectrometry (MS) for Molecular Identification and Purity

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and confirm the identity of sucrose palmitate monoester. It can also be used to identify impurities and byproducts. When coupled with a chromatographic technique like GC (GC-MS) or LC (LC-MS), it provides a powerful analytical combination for both separation and identification. nih.govresearchgate.nettandfonline.com

In mass spectra, sucrose esters are often detected as sodium or potassium adducts. nih.govresearchgate.net For example, the tandem mass spectrometry (MS/MS) analysis of the sodium adduct of palmitoyl sucrose ([M+Na]⁺) can yield specific fragment ions that help in confirming the structure. nih.gov Collision-induced dissociation (CID) of the precursor ion can lead to the loss of the hexose (B10828440) unit or other characteristic fragmentations. nih.gov

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are employed to study the thermal properties of sucrose palmitate, such as melting point, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in the material. The DSC thermogram of sucrose palmitate can reveal its melting point, which for a specific grade (Ryoto® P1670) is around 48 °C. nih.gov DSC can also be used to study the glass transition temperature (Tg) of amorphous sucrose and how it is affected by the presence of the ester. tainstruments.comnih.gov For instance, a study on sucrose palmitate solutions showed a viscosity peak around 40 °C, which corresponded to a phase transition temperature identified by DSC. uni-sofia.bg

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA provides information about the thermal stability and decomposition profile of sucrose palmitate. TGA, often used in conjunction with DSC, can help to distinguish between physical transitions (like melting) and chemical degradation. tainstruments.comresearchgate.net

Table 2: Thermal Properties of Sucrose Palmitate from DSC Analysis

| Parameter | Description | Typical Value/Observation | Reference |

| Melting Point | Temperature at which the solid form becomes liquid. | ~48 °C for Ryoto® P1670. nih.gov | nih.gov |

| Phase Transition | Change from one physical state to another. | Endothermic peak observed during heating. uni-sofia.bg | uni-sofia.bg |

| Enthalpy of Transition | Heat absorbed or released during a phase transition. | ΔHc ≈ 1.08 ± 0.02 J/g for a specific solution. uni-sofia.bg | uni-sofia.bg |

X-ray Diffraction (WAXS, SAXS) for Crystalline and Supramolecular Ordering

X-ray diffraction techniques are used to investigate the crystalline structure and supramolecular organization of sucrose palmitate.

Wide-Angle X-ray Scattering (WAXS) provides information about the crystalline structure at the atomic level. Sucrose itself is a crystalline material with characteristic diffraction peaks. researchgate.net Sucrose palmitate is described as a semi-crystalline material, and its X-ray powder diffraction (XRPD) pattern shows characteristic peaks at specific 2-theta angles, such as 4.59, 6.90, 9.23, and 21.31. nih.gov

Small-Angle X-ray Scattering (SAXS) is used to study the larger-scale structure, such as the arrangement of molecules in micelles or other self-assembled structures in solution. For example, SAXS analysis of the serum from a sucrose palmitate solution after ultracentrifugation revealed the presence of ellipsoidal micelles. uni-sofia.bg

Quantification of Monoester, Diester, and Higher Ester Content

The ratio of monoester to di- and higher esters is a critical quality parameter for sucrose palmitate, as it significantly influences its hydrophilic-lipophilic balance (HLB) and, consequently, its emulsifying properties. nih.govwikipedia.org Commercial products are often mixtures, and their composition needs to be accurately determined.

HPLC is a primary method for quantifying the different ester fractions. fao.org By integrating the peak areas corresponding to the mono-, di-, and higher esters, their relative percentages can be calculated. For example, some commercial sucrose palmitate products can have a monoester content of around 80% to 90%. fao.orgmfc.co.jp Research has shown the synthesis of sucrose palmitate with a monoester content of ≥90% and a diester content of around 9%. researchgate.net

GC analysis after derivatization can also be used for quantification, with studies reporting the successful determination of mono- and diesters of palmitic acid in commercial additive formulations. nih.govresearchgate.net

Table 3: Monoester and Diester Content in Different Sucrose Palmitate Preparations

| Product/Synthesis Batch | Monoester Content (%) | Diester Content (%) | Reference |

| Sucrose Monopalmitate (Lot SII09F013) | 91.1 | 8.9 | fao.org |

| Sucrose Monopalmitate (Lot SII09F014) | 91.1 | 8.9 | fao.org |

| Synthesized Sucrose Palmitate | ≥90 | 9 | researchgate.net |

| Ryoto® P-1670 | 80 | - | mfc.co.jp |

Regioisomeric Purity and Identification

Sucrose has eight hydroxyl groups available for esterification, leading to the possibility of multiple positional isomers (regioisomers) of the monoester. The position of the palmitoyl group on the sucrose molecule can affect the properties of the compound.

The primary hydroxyl groups (at positions 6, 1', and 6') are generally more reactive than the secondary hydroxyl groups. wikipedia.org However, the reaction conditions and catalyst used can influence the regioselectivity of the esterification.

NMR spectroscopy is a key technique for identifying the major regioisomers. researchgate.net Studies have shown that under certain synthetic conditions, the 2-O-acylsucrose can be the major product, accounting for a significant percentage of the monoester fraction. researchgate.net One study reported that for synthesized sucrose palmitate, the 2-O-acylsucrose regioisomer constituted 69.8% of the monoester fraction. researchgate.net

Chromatographic methods, particularly HPLC, can also be used to separate regioisomers, although this can be challenging. core.ac.uk The development of specific HPLC methods has allowed for the baseline separation of purified monoester isomers into distinct peaks. core.ac.uk

Colloidal and Interfacial Behavior Research

Hydrophilic-Lipophilic Balance (HLB) Characterization and Correlation with Functionality

Palmitic acid sucrose (B13894) monoester is a non-ionic surfactant derived from the esterification of sucrose with palmitic acid. cymitquimica.com Its functionality as an emulsifier is largely determined by its hydrophilic-lipophilic balance (HLB), a measure of the degree to which it is hydrophilic or lipophilic. The HLB value is crucial for determining the type of emulsion a surfactant will favor, with higher HLB values typically promoting oil-in-water (O/W) emulsions and lower values favoring water-in-oil (W/O) emulsions. mdpi.comnih.gov

Sucrose monoesters of palmitic acid are known to have high HLB values, indicating a strong hydrophilic character. fao.org For instance, a sucrose palmitate with a high monoester content can have a calculated HLB value of around 16. assemblingsugars.fr Some commercial grades of sucrose monopalmitate with over 90% purity are reported to have an HLB of 18. deyerchem.com This high HLB is attributed to the large, polar sucrose head group relative to the single lipophilic palmitic acid tail. assemblingsugars.fr

The monoester content is a critical factor influencing the HLB value; a higher proportion of monoesters leads to a higher HLB. nih.govassemblingsugars.fr The length of the fatty acid chain also plays a role, with shorter chains resulting in more hydrophilic compounds. assemblingsugars.fr However, for sucrose esters, the calculated HLB is often based on the percentage of monoester and may not fully account for the fatty acid chain length. assemblingsugars.fr It has been suggested that experimentally, sucrose monopalmitates may behave similarly to surfactants with an HLB around 11. assemblingsugars.fr

The high HLB of palmitic acid sucrose monoester makes it an effective emulsifier for creating stable oil-in-water emulsions. mdpi.comfao.org It is particularly useful for solubilizing oil-based materials like flavors, colors, and nutraceuticals in aqueous food and beverage products. deyerchem.com The ability to form stable O/W emulsions is a direct consequence of the surfactant's molecular structure, where the hydrophilic sucrose moiety orients towards the water phase and the lipophilic palmitic acid tail embeds in the oil droplet, reducing interfacial tension. mdpi.com

Interactive Data Table: HLB Values of Sucrose Esters

| Emulsifier | Combined Fatty Acid | % Monoester | HLB Value | Reference(s) |

| Sucrose Palmitate (PS750-C) | Palmitic Acid | 75 | 16 | rahn-group.com |

| Sucrose Monopalmitate (P90) | Palmitic Acid | >90 | 18 | deyerchem.com |

| Sucrose Palmitate (P-1570) | Palmitic Acid | 70 | 15 | nih.govresearchgate.net |

| Polysorbate 40 | Palmitic Acid | - | 15.6 | nih.govresearchgate.net |

Micellization Properties

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. tainstruments.com For sucrose esters, the CMC is influenced by factors such as the length of the fatty acid tail and the proportion of monoesters in the mixture. arxiv.org Generally, as the length of the hydrophobic fatty acid chain increases, the CMC decreases. researchgate.net

For sucrose monoesters, a linear relationship has been observed between the logarithm of the CMC and the number of methylene (B1212753) units in the alkyl chain. arxiv.org This trend is consistent with other non-ionic surfactants. arxiv.org While specific CMC values for pure this compound can vary depending on the measurement technique and purity, it is established that sucrose monopalmitate is more hydrophobic than sucrose monolaurate, resulting in a lower CMC value for the former. researchgate.net The presence of diesters in a sucrose ester mixture can also lead to a reduction in the CMC. arxiv.org

Micellar Morphology and Aggregation Behavior (e.g., Spherical, Wormlike Micelles)

Above the CMC, this compound molecules self-assemble into organized structures known as micelles. In aqueous solutions, these micelles typically have a core-shell structure where the hydrophobic palmitic acid tails are sequestered in the core, away from the water, and the hydrophilic sucrose heads form the outer shell, interacting with the aqueous environment. tainstruments.com

For many sucrose monoesters, including those with palmitic acid, the micelles formed at concentrations near the CMC are generally spherical. arxiv.org However, the morphology of these micelles can be influenced by factors such as concentration, temperature, and the presence of other components in the solution.

Research has shown that for a series of sucrose monoesters with varying alkyl chain lengths, the size of the micelles increases linearly with the length of the hydrocarbon tail. nih.gov This suggests that as the chain length increases, more surfactant molecules are incorporated into the micelle, leading to a larger aggregation number and surface area. nih.gov In some systems, particularly at higher concentrations or in the presence of certain additives, sucrose esters can form more complex structures like wormlike micelles. thegoodscentscompany.com The presence of diesters in commercial sucrose ester preparations can also influence the phase behavior and lead to more complex rheological properties. arxiv.org

Thermodynamics of Micelle Formation

The formation of micelles is a spontaneous thermodynamic process driven by the desire to minimize the unfavorable interactions between the hydrophobic tails of the surfactant and the surrounding water molecules. inflibnet.ac.in This process can be understood by examining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of micellization.

The micellization process is generally considered a dynamic equilibrium between monomers and micelles. youtube.com Two primary models are used to describe the thermodynamics of micelle formation: the phase separation model and the mass-action model. inflibnet.ac.inyoutube.com The phase separation model treats the formation of micelles as the separation of a new phase above the CMC. inflibnet.ac.in

For many surfactants, the enthalpy of micellization (ΔH_mic) is often small and can be either positive (endothermic) or negative (exothermic). inflibnet.ac.in A key driving force for micellization is the significant positive change in entropy (ΔS_mic). inflibnet.ac.in This entropy increase is largely attributed to the release of ordered water molecules that were surrounding the hydrophobic tails of the surfactant monomers into the bulk water, a phenomenon known as the hydrophobic effect. inflibnet.ac.in There may also be an increase in the conformational freedom of the hydrocarbon chains as they move from the aqueous environment to the non-polar interior of the micelle. inflibnet.ac.in

The standard free energy of micellization (ΔG_mic) is always negative for spontaneous micelle formation and can be calculated from the CMC. rsc.org The relationship between these thermodynamic parameters provides insight into the driving forces behind the self-assembly of this compound into micelles.

Emulsification Science and Stability Mechanisms

Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsion Stabilization

This compound is a highly effective emulsifier, particularly for stabilizing oil-in-water (O/W) emulsions, owing to its high hydrophilic-lipophilic balance (HLB) value. mdpi.comnih.govfao.org Surfactants with high HLB values (typically 8-18) are well-suited for O/W emulsions because their hydrophilic head group has a strong affinity for the continuous water phase, while the lipophilic tail anchors into the dispersed oil droplets. mdpi.comnih.gov

The primary mechanism by which this compound stabilizes O/W emulsions is by adsorbing at the oil-water interface and reducing the interfacial tension between the two phases. deyerchem.com This reduction in interfacial tension facilitates the formation of smaller droplets during homogenization and reduces the thermodynamic driving force for droplet coalescence.

Once adsorbed at the interface, the bulky and hydrated sucrose head groups form a protective layer around the oil droplets. This layer provides a steric barrier that physically prevents the droplets from coming into close contact and coalescing. This steric stabilization is a key factor in the long-term stability of emulsions stabilized by non-ionic surfactants like sucrose esters.

While primarily used for O/W emulsions, sucrose esters with lower HLB values, which have a higher degree of esterification (more fatty acid chains per sucrose molecule), are more suitable for stabilizing water-in-oil (W/O) emulsions. redalyc.orgnih.gov In these cases, the more lipophilic nature of the emulsifier allows it to be more soluble in the continuous oil phase, with the hydrophilic sucrose heads surrounding the dispersed water droplets. For W/O emulsions, the formation of a crystalline network by the emulsifier in the oil phase can also contribute to stability. nih.gov

Interactive Data Table: Emulsion Stability Research Findings

| Study Focus | Key Finding | Reference(s) |

| Sucrose ester concentration in W/O emulsions | Concentrations greater than 2% of sucrose ester were needed to form more stable W/O emulsions. | nih.gov |

| Enzymatic synthesis of sucrose esters for emulsification | Optimal synthesis yielded a sucrose ester that provided an emulsion stability of 487 seconds. | e3s-conferences.org |

| Sucrose ester and beeswax in W/O emulsions | A synergistic effect between sucrose ester and beeswax formed fine, spherical crystals, improving emulsion stability. | nih.gov |

| Sucrose ester in acidic beverage emulsions | A stable emulsion was reported when sucrose palmitate was used in combination with lyso-lecithin. | researchgate.net |

Microemulsion and Nanoemulsion Formulation and Characterization

Sucrose palmitate monoester, a non-ionic and biodegradable surfactant, is utilized in the fabrication of colloidal dispersions like microemulsions and nanoemulsions. researchgate.net The formation and stability of these systems are highly dependent on formulation parameters, particularly the surfactant-to-oil ratio (SOR) and temperature.

Microemulsions, which are thermodynamically stable and form spontaneously, can be prepared with sucrose monopalmitate at high surfactant-to-oil ratios (SOR > 1) and elevated temperatures, typically above 75°C. researchgate.netarxiv.org In contrast, nanoemulsions are formed at lower SORs (SOR < 1) and require homogenization. researchgate.net These nanoemulsions are kinetically stabilized, meaning they are stable for a period but not indefinitely. arxiv.org

A study using sucrose monopalmitate (specifically, a hydrophilic variant with approximately 96% palmitic chains) and lemon oil demonstrated that microemulsions with droplet radii under 10 nm could be formed at high SORs, while nanoemulsions with radii under 100 nm were formed at low SORs. researchgate.net The stability of these emulsions is significantly influenced by environmental conditions. Nanoemulsions showed good stability at refrigerator (5°C) and ambient (23°C) temperatures, but experienced coalescence at 40°C. researchgate.net Microemulsions were found to be relatively stable to the addition of salt (up to 200 mM NaCl) and at a pH of 5 or 6. researchgate.netarxiv.org However, significant particle growth or aggregation was observed for nanoemulsions at salt concentrations of 50 mM NaCl or higher and for both systems at more acidic or alkaline pH values. researchgate.net

Another study focused on formulating a red fruit oil nanoemulsion using sucrose palmitate as the emulsifying agent. researchgate.net The optimal formula utilized a 10% concentration of a surfactant-cosurfactant mix with a 9:1 ratio. researchgate.net The resulting nanoemulsion exhibited an average particle size of 103.07 nm and remained physically stable for 12 weeks under various storage conditions. researchgate.net

Table 1: Stability of Sucrose Monopalmitate Emulsions under Various Conditions

| Emulsion Type | Parameter | Condition | Observation | Reference |

| Nanoemulsion | Temperature | 5°C and 23°C | Stable | researchgate.net |

| Nanoemulsion | Temperature | 40°C | Coalescence, destabilization | researchgate.netarxiv.org |

| Nanoemulsion | pH | 6 and 7 | Relatively stable | researchgate.net |

| Nanoemulsion | Ionic Strength | ≥ 50 mM NaCl (at pH 7) | Droplet aggregation/growth after 1 month | researchgate.net |

| Microemulsion | Temperature | 5°C | Gels formed | researchgate.net |

| Microemulsion | Temperature | 23°C | Stable | researchgate.net |

| Microemulsion | Temperature | 40°C | Particle growth, destabilization | researchgate.netarxiv.org |

| Microemulsion | pH | 5 and 6 | Relatively stable | researchgate.netarxiv.org |

| Microemulsion | Ionic Strength | 0-200 mM NaCl | Relatively stable | researchgate.net |

Role of Interfacial Film Formation

The stability and behavior of emulsions formulated with sucrose palmitate monoester are critically dependent on the properties of the interfacial film formed at the oil-water or oil-air boundary. This film, composed of surfactant molecules, acts as a barrier to prevent droplet coalescence or foam collapse.

The composition and physical state of the interfacial film are paramount. For instance, the destabilization of sucrose monopalmitate-stabilized nanoemulsions at elevated temperatures (e.g., 40°C) is attributed to the fluidization of the surfactant adsorption layer. arxiv.org This occurs when the temperature surpasses the melting point of the surfactant, allowing molecules with a higher degree of esterification (like diesters), which may be present in commercial sucrose ester preparations, to incorporate into the monoester-dominated film. arxiv.org This incorporation disrupts the optimal packing of the surfactant molecules, significantly reducing emulsion stability. arxiv.org

Research on stearic–palmitic sucrose esters has further elucidated the complexity of these interfacial structures. Small-angle X-ray scattering studies revealed that the mono- and poly-esters within the surfactant mixture exhibit different packing arrangements, specifically double and single chain-length packing. mdpi.com The effectiveness of the interfacial film is also influenced by the fatty acid chain. In studies on palm oil crystallization, sucrose esters of palmitic and stearic acid were shown to promote a uniform crystalline structure with many small crystals, which is a desirable trait in many food applications. mdpi.com The ability of the surfactant to form a stable, appropriately packed film at the interface is thus essential for its function as an emulsifier and stabilizer.

Foaming Properties and Oleofoam Stabilization

Sucrose esters, including those with palmitic acid, are recognized for their foaming properties, particularly in the stabilization of water-free foams, also known as oleofoams. mdpi.com The formation and stability of these foams are highly dependent on the surfactant's characteristics, such as its hydrophilic-lipophilic balance (HLB), monoester content, and the temperature at which the foam is prepared.

Research has shown that more hydrophilic sucrose esters, which have a higher monoester content, are more effective at producing stable oleofoams with greater air incorporation (over-run). mdpi.comcosmeticsdesign-europe.com For example, a study using various sucrose esters in medium-chain triglyceride (MCT) oil found that a sucrose ester with a high monoester percentage produced foams with the highest over-run values (up to 62%). mdpi.comresearchgate.net This is because the higher monoester content leads to more effective stabilization of the air bubbles within the oil phase. mdpi.com

Temperature plays a crucial role, as the sucrose ester must be solubilized in the oil, which often requires heating. mdpi.com Higher temperatures (90–100°C) were necessary to dissolve the more hydrophilic sucrose esters. mdpi.comresearchgate.net Once the foam is formed at this elevated temperature, it is cooled to solidify the matrix and crystallize the sucrose ester at the interface, locking in the structure. mdpi.com The stability of these oleofoams is linked to the dispersion of solid surfactant crystals (beta-crystals) within the oil. nih.gov The shape and size of these dispersed particles significantly influence foam stability. nih.gov

Table 2: Effect of Sucrose Ester (SE) HLB on Oleofoam Properties in MCT Oil

| Sucrose Ester (SE) Type | HLB Value | Monoester Content (%) | Optimal Whipping Temp. (°C) | Max. Over-run (%) | Reference |

| Stearic/Palmitic | <1 | <1 | - | - | researchgate.net |

| Stearic/Palmitic | 2 | 10 | - | - | researchgate.net |

| Stearic | 3 | 20 | 60-80 | <40 | researchgate.net |

| Stearic | 5 | 30 | 80 | ~50 | mdpi.comresearchgate.net |

| Stearic | 7 | 40 | 90 | ~55 | researchgate.net |

| Stearic | 9 | >50 | 90-100 | 62 | mdpi.comresearchgate.net |

Surface Tension and Interfacial Tension Studies

The efficacy of sucrose palmitate monoester as an emulsifier and foaming agent is fundamentally linked to its ability to reduce surface and interfacial tension. At an interface, such as between oil and air or oil and water, there is a natural tension. Surfactant molecules like sucrose esters accumulate at this interface and lower this tension, facilitating the formation and stabilization of dispersed systems.

The reduction in interfacial tension is often described by the concept of surface pressure (Π), which is the difference between the interfacial tension of the pure interface (γ₀) and the interfacial tension with the surfactant present (γ). nih.gov A higher surface pressure indicates a greater reduction in tension and generally a more effective surfactant.

Studies on water-free foams (oleofoams) have demonstrated that more hydrophilic sucrose esters, which are characterized by a high monoester content, reduce the oil/air surface tension most effectively. mdpi.comcosmeticsdesign-europe.comresearchgate.net This superior reduction in surface tension correlates directly with better foaming properties, such as higher over-run values, as a lower surface tension makes it easier to incorporate and stabilize air bubbles within the oil. mdpi.comcosmeticsdesign-europe.com The specific molecular structure, including the length of the fatty acid chain and the degree of esterification, dictates how efficiently the surfactant can pack at the interface and exert surface pressure, thereby controlling the stability of the resulting foam or emulsion. arxiv.orgnih.gov

Self Assembly and Supramolecular Architectures

Liquid Crystalline Phases and Phase Diagrams

The self-assembly of palmitic acid sucrose (B13894) monoester can lead to the formation of various liquid crystalline phases, which are states of matter that have properties between those of a conventional liquid and a solid crystal. The specific phase formed is dependent on factors such as concentration, temperature, and the presence of solvents like water.

Phase diagrams for sucrose-water systems illustrate the different physical states of sucrose at various concentrations and temperatures. smith.edudmu.ac.ukgomc.comdoitpoms.ac.uklibretexts.org These diagrams are essential for understanding the behavior of sucrose esters in aqueous solutions, showing equilibrium states that are often kinetically challenging to reach due to the complexity of the sucrose molecule and the high viscosity of the solutions. doitpoms.ac.uklibretexts.org

In some sucrose ester systems, particularly those with shorter fatty acid chains, columnar liquid-crystalline stacking structures have been observed. nih.gov These structures are formed by the arrangement of the molecules in a way that creates column-like assemblies. A proposed model for this arrangement suggests the formation of multiple internal ion channels between the hydrophobic interior and the hydrophilic exterior of the columns. nih.gov

For sucrose esters with longer fatty acid chains, such as palmitic acid, lamellar phases are more predominant. nih.gov These phases consist of bilayers of the molecules, with the hydrophobic fatty acid chains oriented towards the interior of the bilayer and the hydrophilic sucrose heads facing the aqueous environment on either side. These lamellar structures are a common feature of amphiphilic molecules and are fundamental to the formation of membranes and other layered systems.

Research on a stearic-palmitic sucrose ester with a moderate hydrophilic-lipophilic balance (HLB) of 6 revealed a complex thermal behavior consistent with smectic liquid crystals of type A. nih.gov Smectic phases are a type of liquid crystal phase where the molecules are organized into well-defined layers that can slide over one another. In concentrated sucrose solutions, certain lipids have been shown to form an expanded lamellar gel phase at low temperatures. researchgate.net

Oleogel and Hydrogel Systems and Formation Mechanisms

Palmitic acid sucrose monoester can act as a gelling agent in both oil-based (oleogels) and water-based (hydrogels) systems, a property that is highly dependent on its self-assembly into three-dimensional networks that entrap the liquid phase.

Sucrose esters have been explored as oleogelators, though their structuring power at concentrations below 25% can be low. mdpi.comresearchgate.net The formation of oleogels can be influenced by the preparation method, with techniques like solvent exchange or foam-templating sometimes improving the structuring capacity. mdpi.comresearchgate.net The combination of sucrose esters with other oleogelators, such as lecithin (B1663433) or monoglycerides, has also been shown to enhance oleogel properties. researchgate.netnih.gov

Hydrogels based on amphiphiles like ascorbyl palmitate demonstrate how a hydrophilic head and a hydrophobic tail can lead to the formation of a gel in an aqueous environment. nih.gov While research on pure this compound hydrogels is less common, the principles of self-assembly driven by hydrophobic and hydrophilic interactions are similar. These systems can respond to various stimuli, making them "smart" materials for applications like drug delivery. mdpi.com

Intermolecular Interactions and Self-Organization

The self-organization of this compound into supramolecular architectures is governed by a delicate balance of non-covalent intermolecular forces.

The formation of these ordered structures relies on a combination of hydrogen bonding, van der Waals interactions, and for some systems, π–π stacking. nih.gov The interplay of these forces dictates the final morphology of the assembled structures.

Hydrogen bonding plays a crucial role in the self-assembly of sucrose esters. wikipedia.org The numerous hydroxyl groups on the sucrose head allow for the formation of an extensive network of hydrogen bonds with water molecules and with other sucrose ester molecules. wikipedia.orgdiva-portal.org This interaction is a key factor in the stabilization of the liquid crystalline and gel phases. The formation of hydrogen bonds between sucrose esters and other molecules, such as triglycerides, can also influence the properties of the resulting systems. researchgate.net

The length and degree of unsaturation of the fatty acid chain significantly influence the self-assembly behavior of sucrose monoesters. nih.gov Studies have shown that for lower homologues of sucrose fatty acid esters, columnar liquid-crystalline structures are favored, while for higher homologues, lamellar phases are more common. nih.gov

The properties of sucrose esters, including their hydrophilic-lipophilic balance (HLB), emulsification capacity, and solubility, are all affected by the type of fatty acid chain (from C8 to C22), its saturation, and its length. mdpi.com Research on sucrose esters with varying fatty acid moieties has demonstrated that those with saturated fatty acids, like palmitic and stearic acids, tend to form smaller nanocrystals compared to those with unsaturated fatty acids. nih.gov This difference in nanostructure formation ultimately impacts the macroscopic physical properties of the materials they form. nih.gov

Data Tables

Table 1: Influence of Fatty Acid Chain on Sucrose Ester Self-Assembly

| Fatty Acid Chain Length | Predominant Supramolecular Structure | Reference |

| Shorter Chains | Columnar liquid-crystalline stacking structures | nih.gov |

| Longer Chains (e.g., Palmitic Acid) | Lamellar phases | nih.gov |

Table 2: Properties of Sucrose Ester Oleogels

| Oleogelator System | Key Findings | Reference |

| Sucrose Esters (SEs) alone | Low structuring power below 25% concentration. | mdpi.comresearchgate.net |

| SEs with Lecithin (LE) or Monoglycerides (MG) | Enhanced oleogel properties through co-crystallization or self-assembly. | researchgate.netnih.gov |

| SEs with different structuration routes | Properties can be improved using methods like ethanol (B145695) solvent exchange or foam-templating. | mdpi.com |

Table 3: Impact of Fatty Acid Moiety on Crystal Nanostructure

| Sucrose Ester Fatty Acid Moiety | Average Crystal Size | Impact on Physical Properties | Reference |

| Saturated (e.g., Palmitic, Stearic) | Smaller | Higher Solid Fat Content (SFC), lower propensity for oil migration. | nih.gov |

| Unsaturated (e.g., Oleic, Erucic) | Larger | Lower SFC, higher propensity for oil migration. | nih.gov |

Interaction with Other Amphiphilic Components (e.g., Triglycerides, Lecithin)

The self-assembly and resulting supramolecular architectures of this compound are significantly influenced by the presence of other amphiphilic molecules. Interactions with components like triglycerides and lecithin can lead to complex and functionally enhanced structures, such as oleogels and stable emulsions, through synergistic effects.

Interaction with Triglycerides

This compound's interaction with triglycerides is fundamental to its role as a structuring agent in lipid-based systems. The industrial production of sucrose esters often involves the transesterification of sucrose with triglycerides, such as those found in palm oil, in the presence of a catalyst. sci-hub.sewikipedia.org This process inherently creates a mixture where sucrose esters, mono- and diglycerides, and remaining triglycerides coexist.

In such systems, the this compound, along with other sucrose esters, can self-assemble to form crystalline networks that entrap the liquid triglyceride molecules. researchgate.net This process, known as oleogelation, transforms the liquid oil into a gel-like material. The amphiphilic nature of the sucrose monoester, with its hydrophilic sucrose head and lipophilic palmitic acid tail, allows it to form structures within the nonpolar triglyceride medium. While sucrose esters alone can be weak gelling agents, their ability to structure oils is a key functionality. researchgate.net The formation of these networks is driven by weak intermolecular forces, including hydrogen bonding between the sucrose moieties of the ester molecules.

Interaction with Lecithin

The interaction between this compound and lecithin, a mixture of phospholipids, is a prime example of synergistic self-assembly. Lecithin is often used as a co-surfactant to modify and improve the structuring capabilities of sucrose esters in oil. researchgate.netnih.gov

Research indicates that when used in combination, sucrose esters and lecithin create a more dense and uniform crystalline network than sucrose esters alone. researchgate.net It is hypothesized that lecithin molecules modify the self-assembly of the sucrose esters by interrupting the extensive hydrogen bonding that occurs between the sucrose head groups. nih.gov This interference does not prevent structuration but rather promotes a different, more ordered molecular arrangement. This leads to the formation of a fine, dense network of crystals that effectively immobilizes the triglyceride molecules of the oil phase. researchgate.net

Studies on mixed systems of sucrose esters (composed of palmitate and stearate) and sunflower lecithin in sunflower oil have demonstrated this synergistic effect. The addition of sunflower lecithin to the sucrose esters induced gelation and enhanced the rheological properties of the resulting oleogels. researchgate.netnih.gov Thermal and X-ray diffraction analyses confirmed that the presence of lecithin modifies the self-assembly process, leading to changes in crystallization and melting behavior and the appearance of new structural peaks. nih.gov

A specific study highlighted an optimal ratio for this synergistic interaction. As shown in the table below, a 7:3 weight ratio of sucrose esters to sunflower lecithin resulted in oleogels with superior rheological properties, suggesting a particularly effective molecular ordering. researchgate.netnih.gov The addition of anionic lyso-lecithin has also been shown to significantly improve the stability of oil-in-water emulsions stabilized by sucrose monopalmitate, particularly at low pH, by increasing electrostatic repulsion between droplets. researchgate.net

Interactive Table: Effect of Sunflower Lecithin on Sucrose Ester Oleogels

| Property | Sucrose Ester (SE) Alone | SE:Sunflower Lecithin (SFL) 7:3 Ratio | Observations |

| Gelation | Weak or no gelation | Induced gelation | SFL promotes the formation of a gel network. researchgate.netnih.gov |

| Rheological Properties | Lower storage modulus (G') | Enhanced rheological properties | The 7:3 ratio shows better molecular ordering and a stronger gel. researchgate.netnih.gov |

| Crystalline Network | Less dense network | Dense, uniform crystalline network | Lecithin acts as a crystal morphology modifier, creating a finer structure. researchgate.net |

| Self-Assembly Mechanism | Extensive hydrogen bonding between SE monomers | Interruption of SE-SE hydrogen bonding by SFL | Leads to a modified, more complex self-assembly. nih.gov |

Academic Exploration of Functional Properties Non Clinical Focus

Antimicrobial Activity Studies (In Vitro and Microbial Systems)

Sucrose (B13894) esters of fatty acids, including palmitic acid sucrose monoester, have demonstrated notable antimicrobial properties across a range of microorganisms. Their activity is particularly significant against Gram-positive bacteria, with various studies elucidating the mechanisms and specificity of their action.

The primary mechanism by which sucrose esters exert their antimicrobial effect is through the disruption of the microbial cell membrane. These surfactant molecules interact with the cell membrane, leading to increased permeability and leakage of intracellular components, which ultimately results in cell death. researchgate.net The sugar moiety of the ester is thought to play a crucial role in rupturing the bacterial cell membrane. researchgate.net Studies on sucrose monocaprate, a related sugar ester, have shown that it alters both the permeability of the cell membrane and the intracellular proteins. nih.gov This disruption leads to the leakage of cellular constituents, including proteins and materials that absorb at 260 nm, indicating damage to the nucleic acids as well. Some researchers suggest that the mechanism may also involve the stimulation of autolytic enzymes, causing cell lysis. researchgate.net

A consistent finding across multiple studies is that sucrose esters exhibit greater inhibitory activity against Gram-positive bacteria than Gram-negative bacteria. nih.govplos.org The more complex, multi-layered cell wall of Gram-negative bacteria, which includes an outer membrane, is believed to provide a protective barrier against the action of these surfactants. researchgate.netplos.org In contrast, the simpler peptidoglycan layer of Gram-positive bacteria makes them more susceptible. researchgate.net

For instance, sucrose palmitate has been shown to have bacteriostatic effects against Bacillus coagulans and Geobacillus stearothermophilus. In combination with nisin, sucrose palmitate enhances the bacteriostatic activity against several Gram-positive bacteria, including various strains of Listeria monocytogenes, Bacillus cereus, Lactobacillus plantarum, and Staphylococcus aureus. nih.gov However, this combination showed no inhibitory effect on Gram-negative bacteria such as Salmonella enteritidis, Salmonella typhimurium, and Pseudomonas aeruginosa. nih.gov Other studies have also reported little to no activity of sucrose esters against Gram-negative bacteria. ulisboa.pt

The table below summarizes the observed antimicrobial specificity of sucrose esters.

| Bacterial Type | Susceptibility to Sucrose Esters | Example Strains |

| Gram-positive | Generally susceptible | Listeria monocytogenes, Bacillus cereus, Staphylococcus aureus, Bacillus coagulans nih.gov |

| Gram-negative | Generally resistant | Salmonella enteritidis, Pseudomonas aeruginosa, Escherichia coli nih.govplos.orgulisboa.pt |

Crystallization Modulation in Lipid Systems (e.g., Palm Oil)

This compound (often referred to as P-170 in literature) has been shown to significantly influence the crystallization behavior of lipid systems, particularly palm oil and its blends. researchgate.netnih.govfao.org Its effects are dependent on factors such as concentration and the specific composition of the lipid system. nih.gov

When added to a palm oil-based blend, sucrose palmitate (P-170) accelerates the crystallization rate. researchgate.netfao.org It promotes the initial formation of α-crystals and their subsequent transition to the more stable β′-crystal form. researchgate.netnih.gov This is attributed to the structural similarity between the saturated acyl chains of the sucrose ester and the triacylglycerols in the palm oil blend, which facilitates acyl-acyl interactions. fao.org The addition of the ester can lead to a finer and more space-filling crystal network, eliminating the formation of large, granular crystals. nih.govnih.gov

The effect of sucrose palmitate on crystallization can be complex and temperature-dependent. In a study on a high-melting fraction of milk fat, the addition of P-170 was found to retard crystallization at higher temperatures (above 29.0°C) but accelerate it at lower temperatures. This highlights the nuanced role of supercooling in the ester's function as a crystallization modulator.

The following table outlines the effects of sucrose palmitate on palm oil crystallization.

| Crystallization Parameter | Effect of this compound (P-170) | Reference |

| Crystallization Rate | Accelerated in palm oil-based blends. researchgate.netfao.org | researchgate.netfao.org |

| Polymorphic Transition | Promotes the α to β′ transition. researchgate.netnih.gov | researchgate.netnih.gov |

| Crystal Network Structure | Creates a finer, more uniform network; reduces large granular crystals. nih.govnih.gov | nih.govnih.gov |

| Viscosity of Blend | Increased. researchgate.netfao.org | researchgate.netfao.org |

Development of Carrier Systems and Encapsulation Technologies

Sucrose esters, including sucrose palmitate, are utilized as surfactants in the development of carrier systems and for microencapsulation due to their low toxicity, biocompatibility, and biodegradability. researchgate.net They are particularly valuable in the pharmaceutical and food industries for creating stable emulsions and encapsulating active ingredients. researchgate.net

Sucrose palmitate has been investigated as an alternative to traditional stabilizers like polyvinyl alcohol (PVA) in the preparation of protein-loaded microparticles. researchgate.net Studies have shown that sucrose esters with high Hydrophile-Lipophile Balance (HLB) values, such as sucrose palmitate, can effectively stabilize emulsions for microencapsulation. researchgate.net They can produce discrete, spherical microparticles with high encapsulation efficiency at concentrations significantly lower than what is typically required for PVA. researchgate.net For example, sucrose palmitate has been used as a stabilizer in the formulation of inhalable rifampicin-loaded microspheres. thegoodscentscompany.com

Rheological Property Modification in Formulations

The addition of sucrose esters can modify the rheological properties of formulations, such as viscosity. In lipid systems, the modulation of the fat crystal network by sucrose palmitate directly impacts the rheology of the blend. For instance, by accelerating crystallization and promoting a finer crystal network in palm oil blends, sucrose palmitate (P-170) leads to an increase in the viscosity of the system. researchgate.netfao.org

In aqueous systems, the behavior of sucrose esters is more complex and depends on the specific composition of the esters (mono-, di-, or higher esters). arxiv.org The presence of diesters, in particular, can significantly influence the rheological behavior of aqueous solutions of sucrose esters. arxiv.org A considerable increase in viscosity has been reported when sucrose esters are added to certain systems at concentrations of 10–15%. mdpi.com This ability to modify viscosity makes them useful functional ingredients in a variety of food and pharmaceutical formulations.

Sustainability and Environmental Research Aspects

Bio-Based Feedstocks and Renewable Resources Utilization

Palmitic acid sucrose (B13894) monoester is inherently a bio-based surfactant, derived from two principal renewable resources: sucrose and palmitic acid. redalyc.orgsci-hub.se This foundation in agricultural products positions it as a more sustainable alternative to petroleum-derived surfactants. sci-hub.se

Sucrose , commonly known as table sugar, is a disaccharide obtained from plant sources like sugarcane and sugar beet. sci-hub.se Global production of sucrose is substantial, making it a readily available and inexpensive raw material for the chemical industry. sci-hub.se Its use in the synthesis of sucrose esters represents a value-added application of an abundant agricultural commodity. sci-hub.se